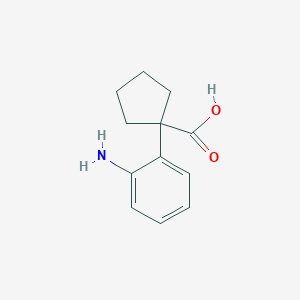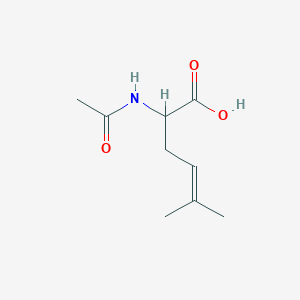
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “2,6-Dichlorophenyl” part suggests the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction . The compound likely has a complex structure due to the presence of multiple functional groups and the dichlorophenyl ring .Physical And Chemical Properties Analysis
Based on its structure, the compound is likely to be a solid under normal conditions . Its other physical and chemical properties would depend on the specific arrangement of its atoms and the nature of its functional groups .Applications De Recherche Scientifique
Cross-Coupling Reactions
Research has shown the utility of similar carboxylic acid anions in regioselective cross-coupling reactions, where they serve as tunable directing groups. For instance, the cross-coupling reaction of 2,6-dichloronicotinic acid with dihalo heterocycles like 2,5-dibromo-1,2,4-triazole derivatives led to selective synthesis of substituted nicotinic acids and triazoles. This illustrates the compound's role in facilitating specific bond formations in organic synthesis, contributing to the development of novel organic compounds with potential applications in various fields including pharmaceuticals, materials science, and catalysis (Houpis et al., 2010).
Corrosion Inhibition
Another area of application involves the study of triazole derivatives for corrosion inhibition. For example, the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole in protecting mild steel in acidic environments was investigated, demonstrating significant inhibition efficiencies. Such studies underscore the potential of oxazole derivatives in developing effective corrosion inhibitors for industrial applications, thereby extending the lifespan of metal structures and components (Lagrenée et al., 2002).
Synthesis of Peptidomimetics
Oxazole derivatives have also been utilized in the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. For example, the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a precursor for triazole-based scaffolds, was achieved through ruthenium-catalyzed cycloaddition, demonstrating the compound's relevance in the creation of novel bioactive molecules with potential therapeutic applications (Ferrini et al., 2015).
Antimicrobial and Anticancer Agents
Furthermore, oxazole derivatives have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial effects. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines revealed promising anticancer and antimicrobial activities, highlighting the potential of such compounds in the development of new pharmaceutical agents (Katariya et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3/c1-2-4-9-11(13(17)18)12(16-19-9)10-7(14)5-3-6-8(10)15/h3,5-6H,2,4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPRSLPLJGGYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)


![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)



![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)
![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)

![6-[4-(Methoxymethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1531298.png)
